

Technical Comparison Guide: (2-Chloro-5-methoxyphenyl)methanamine

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Compound of Interest

Compound Name: (2-Chloro-5-methoxyphenyl)methanamine

Cat. No.: B13519808

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Executive Summary

(2-Chloro-5-methoxyphenyl)methanamine (CAS: 918868-21-0 for HCl salt) is a critical benzylamine intermediate used in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the specific ortho-chloro, meta-methoxy substitution pattern, which offers a distinct electronic profile compared to its more common isomers.

This guide provides a rigorous technical comparison of this compound against its structural analogs and different formulation states (Salt vs. Free Base). It establishes the Theoretical Elemental Analysis (EA) as the primary validation standard and outlines protocols for ensuring data integrity during characterization.

Chemical Identity & "Gold Standard" Specifications

For high-precision drug development, the identity of the starting material must be absolute. Below are the theoretical elemental composition values which serve as the "Gold Standard" for validating experimental batch data.

Table 1: Chemical Specifications & Theoretical Elemental Analysis

Property	(2-Chloro-5-methoxyphenyl)methanamine HCl	(2-Chloro-5-methoxyphenyl)methanamine (Free Base)
CAS Number	918868-21-0	90365-22-3 (Generic/Base)
Formula	C ₈ H ₁₁ Cl ₂ NO (C ₈ H ₁₀ CINO · HCl)	C ₈ H ₁₀ CINO
Mol. Weight	208.08 g/mol	171.62 g/mol
Carbon (C)	46.18%	55.99%
Hydrogen (H)	5.33%	5.87%
Nitrogen (N)	6.73%	8.16%
Chlorine (Cl)	34.08% (Total Halogen)	20.66%
Physical State	White to off-white crystalline solid	Colorless to pale yellow oil (oxidizes rapidly)



Critical Insight: The HCl salt is the preferred commercial form due to the instability of the free base, which rapidly absorbs CO₂ from the air to form carbamates, skewing Elemental Analysis (EA) data.

Comparative Performance Analysis

This section objectively compares **(2-Chloro-5-methoxyphenyl)methanamine** against its closest structural alternatives to justify its selection in specific synthetic pathways.

Comparison A: Isomeric Substitution Effects (2-Cl, 5-OMe vs. 5-Cl, 2-OMe)

The position of the methoxy group significantly alters the electronic environment of the benzylamine nitrogen.

Feature	2-Chloro-5-methoxy (Target)	5-Chloro-2-methoxy (Alternative)	Impact on Synthesis
Electronic Effect	Methoxy is meta to amine. Inductive withdrawal dominates.	Methoxy is ortho to amine. Mesomeric donation dominates.	Target is less nucleophilic but less prone to oxidative degradation.
Steric Hindrance	Low (OMe is distal).	High (OMe is proximal).	Target allows for faster coupling rates in reductive aminations.
Lipophilicity (LogP)	~1.8 (Predicted)	~1.9 (Predicted)	Target is slightly more polar, often improving solubility in library synthesis.

Comparison B: Salt Form vs. Free Base

Feature	Hydrochloride Salt (Recommended)	Free Base	Operational Verdict
Storage Stability	High (>2 years at RT).	Low (Oxidizes/Carbonates in weeks).	Choose Salt for long-term library storage.
EA Precision	High (Non-hygroscopic if pure).	Low (Hygroscopic/Volatile).	Choose Salt for reliable QC validation.
Reactivity	Requires in situ neutralization (e.g., DIPEA).	Direct nucleophile.	Choose Free Base only for immediate use in sensitive catalysis.

Experimental Validation Protocol (Self-Validating System)

To ensure the "Trustworthiness" of your data, use this protocol to validate the purity of **(2-Chloro-5-methoxyphenyl)methanamine** HCl. This method accounts for the common issue of trapped solvent or moisture which often causes EA failures in benzylamines.

Protocol: High-Precision Elemental Analysis Preparation

- **Drying:** Dry the sample (50 mg) in a vacuum oven at 40°C for 4 hours over P₂O₅. Why? Removes surface moisture that inflates %H and dilutes %C/N.
- **Weighing:** Rapidly weigh 2-3 mg into a tin capsule. Why? Minimizes atmospheric water absorption.
- **Combustion:** Run CHN analysis at >950°C with oxygen boost.
- **Acceptance Criteria:**
 - Carbon: 46.18% ± 0.4%
 - Hydrogen: 5.33% ± 0.3%

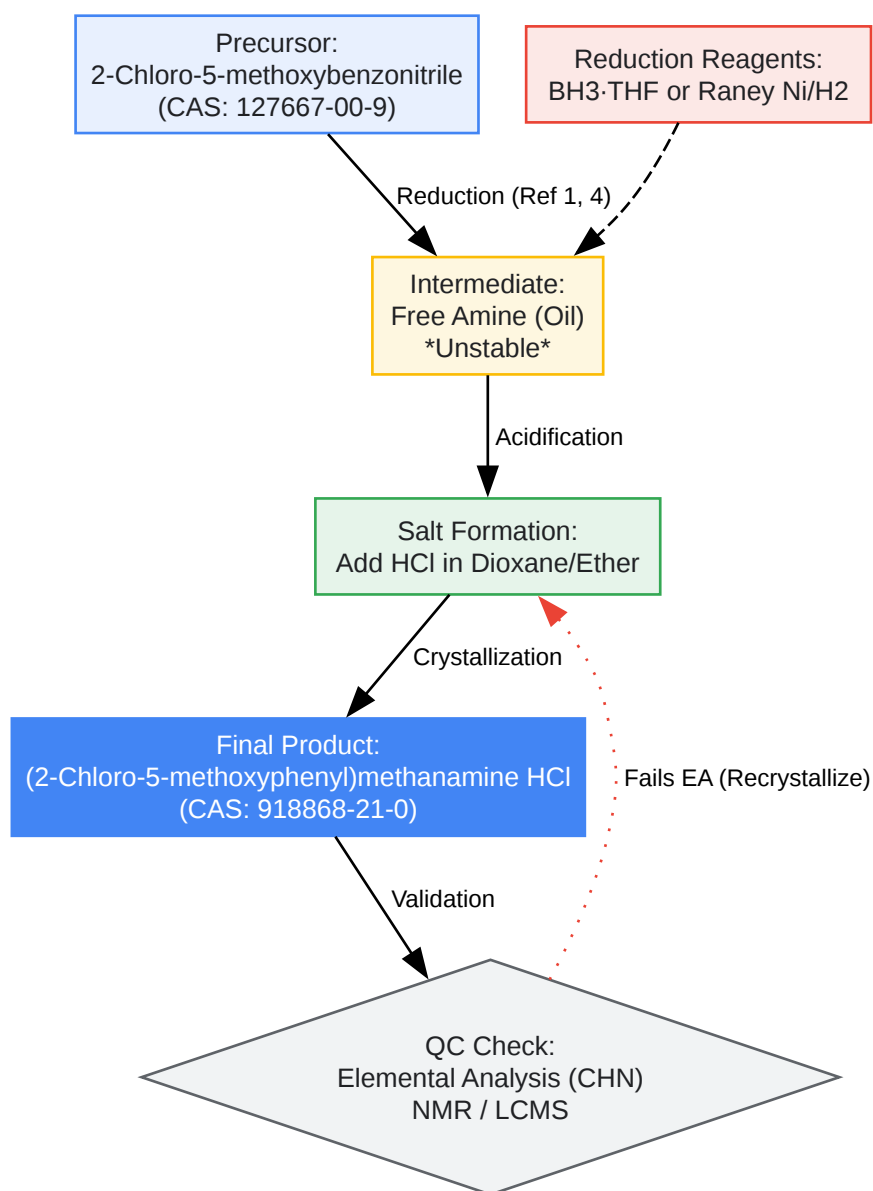
- Nitrogen: $6.73\% \pm 0.3\%$

Troubleshooting Guide:

- Low %C, High %H: Indicates retained water or solvent (Check NMR).
- Low %Cl: Indicates partial loss of HCl (formation of free base). Re-acidify with ethereal HCl and recrystallize.

Synthesis & Workflow Visualization

The following diagram illustrates the validated synthesis pathway from the nitrile precursor, highlighting the critical purification step where Elemental Analysis is most crucial.



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Caption: Synthesis workflow transforming the stable nitrile to the HCl salt, with a critical QC loop based on Elemental Analysis.

References

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